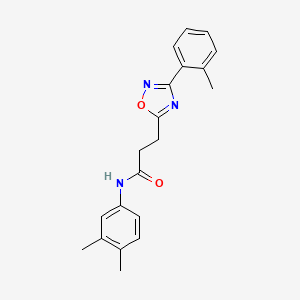
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound, also known as DPOP, is a fluorescent probe that can be used to study various biological processes, including protein-protein interactions and enzyme activity. In
作用机制
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide works by undergoing a conformational change upon binding to a target molecule. This conformational change results in a change in fluorescence intensity, which can be detected and measured. The exact mechanism of this conformational change is not fully understood, but it is thought to involve changes in the electron density of the oxadiazole ring.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a relatively non-toxic compound that does not have any known biochemical or physiological effects on cells or organisms. However, it is important to note that N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a research tool and should not be used for any other purpose.
实验室实验的优点和局限性
One of the primary advantages of using N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a research tool is its versatility. N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be used to study a variety of biological processes and can be easily attached to proteins of interest. Additionally, N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a relatively stable compound that can be stored for long periods of time. However, there are also some limitations to using N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One limitation is that N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a relatively large molecule, which can make it difficult to use in certain experimental systems. Additionally, N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a fluorescent probe, which means that it can be affected by environmental factors such as pH and temperature.
未来方向
There are many potential future directions for research involving N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on developing new methods for attaching N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide to proteins of interest. Another area of research could focus on developing new applications for N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, such as using it to study the structure and function of membrane proteins. Additionally, future research could focus on developing new fluorescent probes that are based on the structure of N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide but have improved properties, such as increased sensitivity or stability.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting material is 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(3,4-dimethylphenyl)propan-1-amine to form the amide product. Finally, the amide product is cyclized using phosphorous oxychloride to yield N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学研究应用
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a versatile research tool that can be used to study a variety of biological processes. One of its primary applications is as a fluorescent probe for protein-protein interactions. N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be attached to a protein of interest and used to monitor interactions with other proteins in real-time. Additionally, N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be used to study enzyme activity by monitoring changes in fluorescence intensity over time.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-8-9-16(12-15(13)3)21-18(24)10-11-19-22-20(23-25-19)17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHUOKZMCAZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

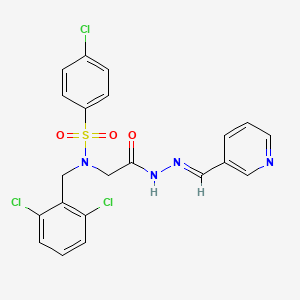
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
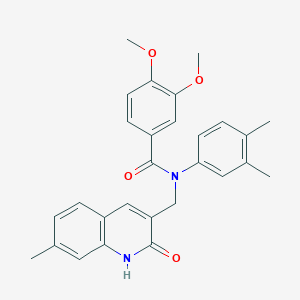
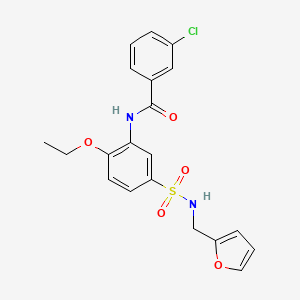
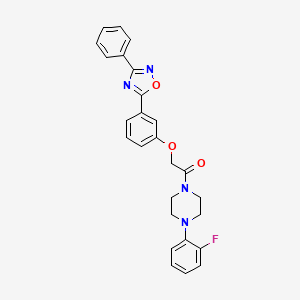

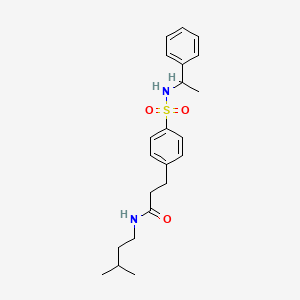
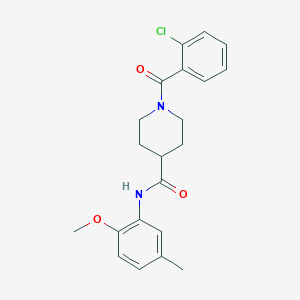
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


